1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone
Preparation Methods
The synthesis of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-fluorophenol with a halogenated propanone derivative. One common method includes the use of 3-amino-4-fluorophenol and a chlorinated propanone in the presence of a base to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The chlorine atom may influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one include:
- 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-chlorophenyl)-3-chloropropan-2-one These compounds share similar structural features but differ in the substituents attached to the phenyl ring, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(3-amino-4-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5,12H2 |
InChI Key |
QMAYGHGZZNGACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)F |
Origin of Product |
United States |
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